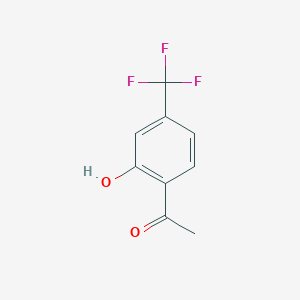

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)14)9(10,11)12/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKAWIIYPNENOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572868 | |

| Record name | 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228572-69-8 | |

| Record name | 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone?

An In-depth Technical Guide to 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2'-Hydroxy-4'-(trifluoromethyl)acetophenone, is an aromatic ketone of significant interest in synthetic organic and medicinal chemistry. Its structure is characterized by a phenyl ring substituted with a hydroxyl group, an acetyl group, and a trifluoromethyl group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the directing effects of the hydroxyl and acetyl groups, makes this compound a versatile building block for creating novel chemical entities.

The hydroxyl and carbonyl groups of 2-hydroxyacetophenones can form a strong intramolecular hydrogen bond, which influences their stability and reactivity in comparison to their meta and para isomers[1]. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, reactivity, and potential applications of this compound, serving as a technical resource for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 228572-69-8 | [2] |

| Molecular Formula | C₉H₇F₃O₂ | [2][3] |

| Molecular Weight | 204.15 g/mol | [2][3] |

| Appearance | Yellow oil or Liquid or Solid or Semi-solid or lump | [2] |

| Purity | 97% | |

| XLogP3-AA | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, methyl, and hydroxyl protons.

-

¹H NMR (400 MHz, CDCl₃): δ 12.29 (s, 1H, -OH), 7.86 (d, J = 8.3 Hz, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.15 (d, J = 9.9 Hz, 1H, Ar-H), 2.69 (s, 3H, -CH₃)[2].

¹³C NMR Spectroscopy

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. For a similar compound, 1-(4-(trifluoromethyl)phenyl)ethanone, a singlet is observed at δ -63.23 ppm[4]. A similar singlet would be expected for this compound.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band in the region of 3400-3100 cm⁻¹, indicative of the phenolic hydroxyl group, likely broadened due to intramolecular hydrogen bonding.

-

C=O stretch: A strong absorption band around 1650-1630 cm⁻¹, characteristic of an aryl ketone conjugated to the aromatic ring and involved in intramolecular hydrogen bonding.

-

C-F stretches: Strong, sharp absorption bands in the region of 1350-1100 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretches: Signals above 3000 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204.15. Common fragmentation patterns for hydroxyacetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).

Synthesis and Purification

Synthesis Methods

One common method for the synthesis of hydroxyaryl ketones is the Fries rearrangement , which involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst[5][6][7][8]. For this compound, this would involve the rearrangement of 3-(trifluoromethyl)phenyl acetate. The reaction is ortho and para selective, and the ratio of the products can be influenced by reaction conditions such as temperature and solvent[6]. Low temperatures generally favor the para product, while higher temperatures favor the ortho product[6].

Another reported synthesis involves the reaction of (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene with acetylacetone in the presence of sodium hydride[2].

Experimental Protocol: Synthesis via Annulation Reaction

The following protocol is based on a reported synthesis of this compound[2].

Materials:

-

(E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (4-ethoxy-1,1,1-trifluoro-3-buten-2-one)

-

2,4-pentanedione (acetylacetone)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of NaH (2.38 g, 59.4 mmol) in THF (120 mL) at 0°C, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (5 g, 29.7 mmol) and 2,4-pentanedione (3.05 mL, 29.7 mmol) sequentially.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, partition the mixture with 1N HCl and EtOAc.

-

Separate the organic layer, wash with brine, and dry over Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain a red oil.

Purification

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexane to afford this compound as a yellow oil[2].

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Potential Applications

Reactivity

The chemical behavior of this compound is dictated by its three functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation and O-acylation to form ethers and esters, respectively.

-

Ketone Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol. It can also participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones, which are precursors to flavonoids[9].

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the hydroxyl group (an ortho, para-director) and deactivated by the acetyl and trifluoromethyl groups (meta-directors). The overall substitution pattern will be a result of the combined electronic effects of these groups.

-

Trifluoromethyl Group: This group is generally unreactive but strongly influences the electronic properties of the aromatic ring, enhancing the acidity of the phenolic proton and affecting the regioselectivity of ring substitution reactions.

Potential Applications

Hydroxyacetophenones are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds[1][7]. The trifluoromethyl group is a common motif in many modern drugs due to its ability to improve metabolic stability, lipophilicity, and binding affinity. Therefore, this compound is a promising starting material for the development of novel therapeutic agents. For instance, a related compound, 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone, has been investigated for its potential anti-inflammatory, antimicrobial, and antioxidant properties[10].

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Pictograms: GHS07 (Exclamation mark).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

-

Supporting Information for a scientific article. [Link]

-

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(2-Hydroxy-4-_trifluoromethyl_phenyl_ethan-1-one]([Link]

-

A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. [Link]

-

Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone | Asian Journal of Chemistry. [Link]

-

Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. [Link]

-

Fries Rearrangement - Wikipedia. [Link]

-

Fries Rearrangement - Organic Chemistry Portal. [Link]

Sources

- 1. jpub.org [jpub.org]

- 2. 1-(2-Hydroxy-4-trifluoroMethyl-phenyl)-ethanone | 228572-69-8 [chemicalbook.com]

- 3. 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one | C9H7F3O2 | CID 15446449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Buy 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone [smolecule.com]

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone structure and IUPAC name.

An In-Depth Technical Guide to 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ketone of significant interest to the chemical and pharmaceutical sciences. We will delineate its chemical structure and nomenclature, summarize its key physicochemical properties, and provide a detailed, field-tested protocol for its synthesis. Furthermore, this document explores the compound's applications as a versatile building block in drug discovery and medicinal chemistry, contextualized by the role of its distinct functional groups. Safety protocols and analytical characterization data are also presented to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this valuable chemical entity.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a phenyl ring substituted with a hydroxyl group, an acetyl group, and a trifluoromethyl group. The precise arrangement of these substituents is critical to its chemical reactivity and utility.

-

IUPAC Name : 1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethanone[1]

-

Synonyms : 2'-Hydroxy-4'-(trifluoromethyl)acetophenone[1]

-

Molecular Structure :

The structure consists of an acetophenone core. A hydroxyl (-OH) group is located at the C2 (ortho) position relative to the acetyl group, and a trifluoromethyl (-CF₃) group is at the C4 (para) position relative to the hydroxyl group. This arrangement allows for intramolecular hydrogen bonding between the hydroxyl proton and the acetyl carbonyl oxygen.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | Yellow oil; may also present as a liquid, solid, or semi-solid | [2] |

| XLogP3-AA | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C |

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of an appropriate trifluoromethyl-containing precursor and a β-diketone. The following protocol is a robust method for its preparation in a laboratory setting.[2]

Expertise-Driven Rationale:

This procedure employs a base-mediated cyclocondensation reaction. Sodium hydride (NaH), a strong, non-nucleophilic base, is the ideal choice for deprotonating the α-carbon of 2,4-pentanedione (acetylacetone). This generates a highly nucleophilic enolate anion. This anion then attacks the electrophilic β-carbon of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, initiating a sequence of reactions culminating in the formation of the stable aromatic ring. Refluxing in tetrahydrofuran (THF) provides the necessary thermal energy to overcome the activation barrier for the cyclization step. An acidic workup is crucial to neutralize the reaction mixture and protonate the phenoxide intermediate to yield the final hydroxylated product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of sodium hydride (NaH, 2.38 g, 59.4 mmol) in anhydrous tetrahydrofuran (THF, 120 mL). Cool the suspension to 0 °C using an ice bath.

-

Addition of Reagents : To the cooled suspension, sequentially add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (5 g, 29.7 mmol) followed by 2,4-pentanedione (3.05 mL, 29.7 mmol).

-

Reaction : Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

-

Workup : After cooling to room temperature, carefully quench the reaction by partitioning the mixture with 1N hydrochloric acid (HCl) and ethyl acetate (EtOAc).

-

Extraction : Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration : Remove the solvent under reduced pressure to yield a red oil.

-

Purification : Purify the crude oil using fast column chromatography. Elute with a gradient of 0% to 10% ethyl acetate in hexane. The final product is isolated as a yellow oil (yield ~29%).[2]

Analytical Characterization

To confirm the identity and purity of the synthesized product, standard analytical techniques are employed.

-

Nuclear Magnetic Resonance (¹H NMR) : The proton NMR spectrum provides definitive structural confirmation.

-

¹H NMR (400 MHz, CDCl₃) : δ 12.29 (s, 1H, -OH), 7.86 (d, J = 8.3 Hz, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.15 (d, J = 9.9 Hz, 1H, Ar-H), 2.69 (s, 3H, -CH₃).[2]

-

Scientist's Note: The significant downfield shift (12.29 ppm) of the hydroxyl proton is characteristic of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

-

-

Mass Spectrometry (MS) : GC-MS analysis can be used to confirm the molecular weight of the compound (204.15 g/mol ).[1]

-

Infrared Spectroscopy (IR) : The IR spectrum would show characteristic peaks for the O-H stretch (broad), C=O stretch of the ketone, and C-F stretches of the trifluoromethyl group.[1]

Applications in Research and Drug Development

While specific therapeutic applications for this exact molecule are not broadly documented, its structure makes it a highly valuable intermediate and building block in medicinal chemistry. The trifluoromethyl ketone moiety is recognized as a potent pharmacophore.[3]

-

Scaffold for Synthesis : The hydroxyl and ketone groups serve as versatile chemical handles for further derivatization, allowing for the construction of more complex molecules and diverse chemical libraries.

-

Enzyme Inhibition : Trifluoromethyl ketones are known to be effective inhibitors of various enzymes, particularly serine proteases, where they can act as transition-state analogs.[3] The electrophilic nature of the ketone carbon is enhanced by the electron-withdrawing trifluoromethyl group.

-

Improved Pharmacokinetics : The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[4] This makes derivatives of this compound attractive candidates for new chemical entities.

-

Anti-Inflammatory and Antimicrobial Potential : Related fluorinated phenolic compounds have demonstrated potential anti-inflammatory, antimicrobial, and antioxidant properties, suggesting that this scaffold is a promising starting point for developing agents with these biological activities.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

GHS Classification :

-

Pictogram : GHS07 (Exclamation Mark)

-

Signal Word : Warning[6]

-

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing fumes, mist, or vapors.[6]

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Handling Recommendation : Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

This compound is a fluorinated acetophenone with significant potential as a synthetic intermediate in drug discovery and materials science. Its well-defined structure, accessible synthesis, and the advantageous properties imparted by its trifluoromethyl group make it a valuable tool for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and safe application in a research environment.

References

-

PubChem. (n.d.). 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]

-

Mendes, V. M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

Sources

- 1. 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one | C9H7F3O2 | CID 15446449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Hydroxy-4-trifluoroMethyl-phenyl)-ethanone | 228572-69-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Buy 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone [smolecule.com]

- 6. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 1-(2-Hydroxy-4-trifluoromethyl-phenyl)-ethanone (CAS No. 228572-69-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-hydroxy-4-trifluoromethyl-phenyl)-ethanone (CAS No. 228572-69-8), a fluorinated acetophenone derivative. While direct biological activity of this compound is not extensively documented, its significance lies in its role as a versatile synthetic intermediate, or building block, for the construction of more complex, biologically active molecules. The presence of a hydroxyl group, a ketone, and an electron-withdrawing trifluoromethyl group on the aromatic ring makes it a valuable precursor in medicinal chemistry. This guide details its chemical and physical properties, provides a robust synthesis protocol with characterization data, outlines its primary application in the synthesis of chalcones, and discusses the well-documented biological activities of these derivatives. Detailed experimental protocols for synthesis, characterization, and subsequent derivatization are provided to enable researchers to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Properties

1-(2-Hydroxy-4-trifluoromethyl-phenyl)-ethanone, also known as 2'-Hydroxy-4'-(trifluoromethyl)acetophenone, is a substituted aromatic ketone.[1][2] Its structural features are pivotal to its chemical reactivity and utility as a synthetic precursor.

Structure and Core Physicochemical Data

The molecule consists of an acetophenone core with a hydroxyl group at the 2'-position and a trifluoromethyl group at the 4'-position. This substitution pattern influences the electronic properties of the aromatic ring and the reactivity of the functional groups.

| Property | Value | Source(s) |

| CAS Number | 228572-69-8 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [3][4] |

| IUPAC Name | 1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethanone | [3] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Purity | ≥97% (typical) | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-(2-hydroxy-4-trifluoromethyl-phenyl)-ethanone.

¹H NMR (400 MHz, CDCl₃): A published spectrum provides the following key shifts:

-

δ 12.29 (s, 1H): This downfield singlet is characteristic of the phenolic hydroxyl proton, which is strongly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[2]

-

δ 7.86 (d, J = 8.3 Hz, 1H): Aromatic proton ortho to the carbonyl group.

-

δ 7.25 (s, 1H): Aromatic proton.

-

δ 7.15 (d, J = 9.9 Hz, 1H): Aromatic proton.

-

δ 2.69 (s, 3H): Singlet corresponding to the three protons of the acetyl methyl group.[2]

¹³C NMR, IR, and Mass Spectrometry: While a complete, peer-reviewed dataset for this specific isomer is not available, predictions based on its structure and data from similar compounds can be made:

-

¹³C NMR: Expected signals would include a carbonyl carbon (~200 ppm), aromatic carbons (110-160 ppm, with characteristic splitting for carbons near the CF₃ group), the CF₃ carbon (quartet, ~124 ppm), and the methyl carbon (~26 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[5]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 204.04, confirming the molecular weight.

Synthesis and Characterization

The synthesis of 1-(2-hydroxy-4-trifluoromethyl-phenyl)-ethanone can be achieved through a multi-step process, with purification by column chromatography.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Synthesis Protocol

This protocol is adapted from a published general procedure.[2]

-

Reaction Setup: Suspend sodium hydride (NaH, 2.38 g, 59.4 mmol, 2.0 eq) in anhydrous tetrahydrofuran (THF, 120 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

-

Addition of Reagents: To the stirred suspension, sequentially add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (5 g, 29.7 mmol, 1.0 eq) followed by 2,4-pentanedione (acetylacetone, 3.05 mL, 29.7 mmol, 1.0 eq).

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Work-up: Cool the mixture to room temperature and carefully partition it between 1N hydrochloric acid (HCl) and ethyl acetate (EtOAc).

-

Extraction: Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield a red oil.

-

Purification: Purify the crude oil by fast column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexane to afford the final product as a yellow oil (reported yield: 1.73 g, 29%).[2]

Characterization Protocol

-

Sample Preparation for NMR: Dissolve ~10-20 mg of the purified oil in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

-

GC-MS Analysis: Dilute a small sample in a suitable solvent (e.g., ethyl acetate) and inject it into a GC-MS system to confirm the molecular weight and purity.

-

IR Spectroscopy: Obtain an IR spectrum of the neat oil using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer to identify key functional groups.

Application as a Synthetic Intermediate: Synthesis of Chalcones

The primary and most significant application of 1-(2-hydroxy-4-trifluoromethyl-phenyl)-ethanone is its use as a key building block in the synthesis of chalcone derivatives. Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[6][7]

Claisen-Schmidt Condensation: The Core Reaction

The synthesis of chalcones from 1-(2-hydroxy-4-trifluoromethyl-phenyl)-ethanone is typically achieved via a base-catalyzed Claisen-Schmidt condensation with an appropriate aromatic aldehyde.[6][8]

Caption: Claisen-Schmidt condensation for chalcone synthesis.

General Protocol for Chalcone Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 1-(2-hydroxy-4-trifluoromethyl-phenyl)-ethanone (1.0 eq) and a selected substituted aromatic aldehyde (1.0 eq) in ethanol (15-20 mL).

-

Catalyst Addition: While stirring the solution at room temperature, add a 40-50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise.[6]

-

Reaction: Continue stirring the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, acidify the mixture with dilute HCl to induce precipitation.[8]

-

Purification: Wash the crude solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Biological Significance (via Chalcone Derivatives)

While 1-(2-hydroxy-4-trifluoromethyl-phenyl)-ethanone itself has not been reported to have significant biological activity, the chalcones derived from it are of high interest in drug discovery. The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5]

Derivatives synthesized from this building block are investigated for a variety of therapeutic applications:

-

Anti-inflammatory Activity: Many chalcones inhibit inflammatory pathways by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[9]

-

Anticancer Activity: Trifluoromethylated chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9]

-

Antioxidant Properties: The phenolic hydroxyl group and the conjugated system in chalcones contribute to their ability to scavenge free radicals.

-

Enzyme Inhibition: The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent modification and inhibition of enzymes such as kinases and proteases.[5]

The specific biological profile of a synthesized chalcone is highly dependent on the substitution pattern of the aromatic aldehyde used in the Claisen-Schmidt condensation.

Safety and Handling

As a laboratory chemical, 1-(2-hydroxy-4-trifluoromethyl-phenyl)-ethanone should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

1-(2-Hydroxy-4-trifluoromethyl-phenyl)-ethanone (CAS No. 228572-69-8) is a valuable and specialized chemical intermediate. Its trifluoromethyl and reactive hydroxyl and ketone functionalities make it an ideal starting material for the synthesis of diverse chalcone libraries. While direct pharmacological data on this compound is scarce, its utility is firmly established by the extensive research into the potent and varied biological activities of its derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this building block in the pursuit of novel therapeutic agents and other advanced materials.

References

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) . Human Metabolome Database. [Link]

-

Specifications of 2'-Hydroxy-4'-(trifluoromethyl)acetophenone . Capot Chemical. [Link]

-

4'-Fluoro-2'-(trifluoromethyl)acetophenone | C9H6F4O | CID 2737535 . PubChem. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

VI. 1H and 13C NMR Spectra . The Royal Society of Chemistry. [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation . YouTube. [Link]

-

Complete Assignments of 1H and 13C-NMR Spectra of the 3,4-seco-Triterpene Canaric Acid isolated from Rudgea jasminoides . ResearchGate. [Link]

-

Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry . SciSpace. [Link]

-

Claisen–Schmidt condensation of HMF with acetophenone . ResearchGate. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues . MDPI. [Link]

-

Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst . RSC Publishing. [Link]

-

1-(4-(Trifluoromethyl)phenyl)ethan-1-one . PubChem. [Link]

-

1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE . GSRS. [Link]

-

1-(3-(Trifluoromethyl)phenyl)ethanone oxime | C9H8F3NO | CID 5382090 . PubChem. [Link]

-

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one . PubChem. [Link]

-

1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 . PubChem. [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. 1-(2-Hydroxy-4-trifluoroMethyl-phenyl)-ethanone | 228572-69-8 [chemicalbook.com]

- 3. 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one | C9H7F3O2 | CID 15446449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. smolecule.com [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Keystone in Modulating the Biological Activity of Acetophenones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing the pharmacological profiles of bioactive molecules.[1][2] Among these, the trifluoromethyl (CF3) group holds a privileged position due to its profound influence on a compound's physicochemical and biological properties.[1][2] This guide provides a comprehensive exploration of the biological activities of trifluoromethylated acetophenones, a class of compounds demonstrating significant potential across various therapeutic areas. We will delve into the rationale behind their synthesis, dissect their mechanisms of action, and present field-proven insights into their evaluation, offering a technical narrative grounded in scientific integrity for professionals in drug development.

The Strategic Advantage of Trifluoromethylation in Drug Design

The introduction of a trifluoromethyl group into an acetophenone scaffold is a deliberate and strategic decision driven by the unique electronic properties of this moiety.[1][2] The CF3 group is a strong electron-withdrawing group, which significantly alters the electronic distribution within the molecule.[3] This modification can have a cascade of beneficial effects on the drug-like properties of the parent acetophenone:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This increased stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles.[2][4]

-

Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its biological target.[2][3][4] This is a critical factor for oral bioavailability and brain penetration.[2]

-

Modulation of Binding Affinity: The trifluoromethyl group can influence the binding affinity of a molecule to its target protein through various non-covalent interactions, including dipole-dipole interactions and hydrophobic interactions.[4][5] Its steric bulk can also promote a more favorable binding conformation.

-

Alteration of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functional groups, which can impact a compound's ionization state at physiological pH and, consequently, its solubility and target engagement.[1]

These properties collectively contribute to the enhanced therapeutic potential of trifluoromethylated acetophenones, making them a compelling class of molecules for drug discovery programs.[4]

Synthesis of Trifluoromethylated Acetophenones: A Practical Workflow

The synthesis of trifluoromethylated acetophenones can be approached through several routes. A common and effective strategy involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by the introduction of the trifluoromethyl group.

Experimental Protocol: Synthesis of an α-Trifluoromethyl Chalcone

This protocol outlines the synthesis of an α-trifluoromethyl chalcone, a derivative of trifluoromethylated acetophenones with significant biological activity.[6]

Step 1: Claisen-Schmidt Condensation

-

To a solution of an appropriate acetophenone (1.0 eq) and an aromatic aldehyde (1.1 eq) in ethanol, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature.[6]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

-

Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: α-Trifluoromethylation

-

Dissolve the synthesized chalcone (1.0 eq) in dimethylformamide (DMF).

-

Add copper(I) iodide (CuI) (0.1 eq) and 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent II) (1.5 eq) to the solution.[6]

-

Heat the reaction mixture to 80°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired α-trifluoromethyl chalcone.[6]

Diagram: Synthetic Workflow for α-Trifluoromethyl Chalcones

Caption: A generalized workflow for the synthesis of α-trifluoromethyl chalcones.

Diverse Biological Activities of Trifluoromethylated Acetophenones

The incorporation of the trifluoromethyl group imparts a broad spectrum of biological activities to the acetophenone scaffold. This section will explore some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Activity: A Focus on Prostate Cancer

Trifluoromethylated acetophenone derivatives, particularly α-trifluoromethyl chalcones, have demonstrated potent antiproliferative activity against various cancer cell lines, with notable efficacy against androgen-independent prostate cancer.[6]

One promising compound, referred to as chalcone 5 in a study, exhibited superior antitumor activity in vivo through both oral and intraperitoneal administration at a low dosage of 3 mg/kg.[6] Mechanistic studies revealed that this compound induces cell cycle arrest at the sub-G1 and G2/M phases and promotes apoptosis without affecting microtubule polymerization.[6][7] Furthermore, this class of compounds has shown significant activity against taxane-resistant prostate cancer cell lines, suggesting their potential to overcome chemotherapy resistance.[6][7]

Key Mechanistic Insights:

-

Induction of Apoptosis: Western blot analysis has shown that active compounds increase the levels of cleaved caspase-3 and PARP, key markers of apoptosis, while decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7]

-

Inhibition of Androgen Receptor (AR) Activity: Some derivatives have been shown to inhibit AR activity, which is a crucial driver in the progression of prostate cancer.[7]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 5 | DU145 (Prostate) | 0.14 - 0.28 | [6] |

| Chalcone 5 | PC-3 (Prostate) | 0.14 - 0.28 | [6] |

| YS71 | LNCaP (Prostate) | Dose-dependent | [7] |

| YS71 | PC-3-TxR (Taxane-Resistant) | Dose-dependent | [7] |

| Compound 1 | HeLa (Cervical) | 0.0878 | [8] |

Diagram: Proposed Anticancer Mechanism of Action

Caption: Simplified signaling pathway for anticancer activity.

Antimicrobial Properties: Targeting Bacterial and Fungal Pathogens

Certain trifluoromethyl ketones have demonstrated potent antimicrobial effects, particularly against Gram-positive bacteria.[9] For instance, compounds like 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone have shown significant antibacterial activity against Bacillus megaterium and Corynebacterium michiganese.[9]

A noteworthy finding is the synergistic effect observed when these compounds are combined with promethazine, especially against E. coli strains.[9] This suggests that membrane transporters may be a key target for these trifluoromethyl ketones.[9] The increased efficacy in proton pump deficient mutants further indicates that bacterial efflux pumps might play a role in resistance to these compounds.[9]

Enzyme Inhibition: A Versatile Mode of Action

The electrophilic nature of the carbonyl carbon in trifluoromethyl ketones makes them excellent inhibitors of various enzymes, particularly serine and cysteine proteases.[10][11][12] The mechanism of inhibition often involves the formation of a stable, covalent hemiketal or hemithioketal adduct with a key catalytic residue (e.g., serine or cysteine) in the enzyme's active site.[12] This tetrahedral intermediate mimics the transition state of the enzyme-catalyzed reaction, leading to potent and often slow, tight-binding inhibition.[12]

Trifluoromethylated acetophenone derivatives have also been investigated as inhibitors for other enzyme classes, including:

-

Carbonic Anhydrases (CAs): Some acetophenone derivatives have shown inhibitory activity against human carbonic anhydrase isoforms I and II.[13]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy for the treatment of Alzheimer's disease, and certain acetophenone derivatives have demonstrated promising inhibitory potential.[13]

-

α-Glucosidase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic approach for managing type 2 diabetes.[13]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of drug candidates. For trifluoromethylated acetophenones, several key trends have emerged:

-

Position of the Trifluoromethyl Group: The position of the CF3 group on the phenyl ring can significantly impact biological activity. Both 2'-(trifluoromethyl)acetophenone and 3'-(trifluoromethyl)acetophenone are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]

-

Substitution on the Aromatic Rings: The nature and position of other substituents on the aromatic rings of chalcone-based derivatives play a critical role in their antiproliferative activity. Electron-withdrawing groups on the second aromatic ring often enhance potency.[6]

-

The α,β-Unsaturated Carbonyl System: In chalcones, the α,β-unsaturated carbonyl unit is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins.[6] The presence of an α-trifluoromethyl group can further activate this system.[6]

Future Perspectives and Conclusion

Trifluoromethylated acetophenones represent a versatile and highly promising class of compounds for drug discovery and development. Their unique combination of enhanced metabolic stability, increased lipophilicity, and potent biological activity makes them attractive scaffolds for targeting a wide range of diseases. The continued exploration of their synthesis, biological evaluation, and structure-activity relationships will undoubtedly lead to the development of novel and effective therapeutic agents. The insights and protocols provided in this guide are intended to empower researchers and scientists to further unlock the potential of this remarkable class of molecules.

References

- Vertex AI Search. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis.

- PubMed Central. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer.

- PubMed. (n.d.). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine.

- Le Studium. (n.d.). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles.

- PubMed Central. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

- ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain.

- Kanazawa University. (n.d.). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Chemistry of 3'-(Trifluoromethyl)acetophenone in Industrial Synthesis.

- MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.

- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed Central. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.

- International Journal of Current Research and Review. (2018). (Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study.

- BenchChem. (n.d.). Trifluoromethyl Ketones: A Comparative Guide for Enzyme Inhibition.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. ijcrr.com [ijcrr.com]

- 6. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on hydroxy trifluoromethylphenyl ethanones.

An In-Depth Technical Guide to Hydroxy Trifluoromethylphenyl Ethanones in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (TFM) group being a particularly privileged substituent. When combined with the hydroxy and ethanone functionalities on a phenyl ring, the resulting hydroxy trifluoromethylphenyl ethanone core represents a versatile and powerful platform for developing novel therapeutic agents. This guide provides an in-depth exploration of this chemical class, synthesizing field-proven insights on its synthesis, physicochemical properties, and diverse biological applications. We will dissect the causal relationships behind experimental choices, present validated protocols, and explore the structure-activity relationships that drive potency and selectivity, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Trifluoromethylphenyl Ethanone Scaffold: A Rationale for Prominence in Drug Design

The trifluoromethyl group (-CF₃) is far more than a simple methyl bioisostere. Its unique electronic properties profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and enhance binding interactions with biological targets.[1][2] Furthermore, the TFM group significantly increases a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[3] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the TFM group highly resistant to metabolic degradation, a key strategy for increasing a drug's half-life.[1]

When this group is part of a hydroxy-substituted phenyl ethanone, a synergistic effect emerges:

-

The Hydroxyl Group (-OH): Acts as a critical hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in enzyme active sites or receptors.

-

The Ethanone Moiety (-C(O)CH₃): Provides a key point for further chemical modification and can also participate in binding interactions. Its ketone functionality is a versatile handle for synthetic elaboration.

This combination of metabolic stability, enhanced lipophilicity, and potent hydrogen bonding capability makes hydroxy trifluoromethylphenyl ethanones a highly attractive starting point for drug discovery campaigns targeting a wide array of diseases.[3][4]

Strategic Synthesis of the Core Scaffold

The synthesis of hydroxy trifluoromethylphenyl ethanones can be approached through several reliable methods. The choice of route often depends on the desired substitution pattern of the hydroxyl and trifluoromethyl groups on the phenyl ring. A robust and widely applicable method is the Fries rearrangement .

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone through treatment with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction is particularly effective for producing ortho- and para-hydroxy acetophenones.

Caption: General workflow for synthesis via Fries Rearrangement.

An alternative strategy involves the Friedel-Crafts acylation of a trifluoromethyl-substituted phenol. However, the hydroxyl group typically requires protection (e.g., as a methyl ether) before acylation to prevent side reactions, adding steps to the overall synthesis. Grignard reactions involving trifluoromethylphenyl magnesium halides and acylating agents like acetic anhydride also provide a viable route.[5]

Experimental Protocol 1: Synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone via Fries Rearrangement

This protocol is adapted from established methodologies for synthesizing hydroxy acetophenones and provides a reliable pathway to the target scaffold.[6]

Materials:

-

4-(Trifluoromethyl)phenol

-

Acetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

-

Esterification:

-

Dissolve 10.0 g of 4-(trifluoromethyl)phenol in 100 mL of DCM in a 250 mL round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of pyridine, followed by the dropwise addition of 1.1 equivalents of acetyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with 2M HCl, water, and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(trifluoromethyl)phenyl acetate.

-

-

Fries Rearrangement:

-

To a 250 mL three-neck flask equipped with a reflux condenser and mechanical stirrer, add the crude 4-(trifluoromethyl)phenyl acetate obtained in the previous step.

-

Begin heating the ester to 140°C.

-

In portions, slowly and carefully add 1.3 equivalents of anhydrous aluminum trichloride. Caution: The reaction is exothermic.

-

After the addition is complete, maintain the reaction temperature at 140-150°C for 3 hours.

-

Cool the reaction mixture to room temperature, then carefully quench by slowly adding ice-cold water, followed by 2M HCl to dissolve the aluminum salts.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

The resulting crude solid, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone isomer.

-

Biological Activities and Structure-Activity Relationships (SAR)

Hydroxy trifluoromethylphenyl ethanone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating cancer, inflammation, and infectious diseases.[7][8]

-

Anti-inflammatory Activity: Derivatives have shown potent inhibition of key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase-2 (COX-2).[7][9] Pyrazoline derivatives incorporating the 4-(trifluoromethyl)phenyl moiety exhibited significantly stronger lipoxygenase inhibitory activity than the reference drug indomethacin, with IC₅₀ values in the low micromolar range.[9]

-

Anticancer Activity: Trifluoromethyl-containing thioxanthone analogues have displayed potent cytotoxicity against cancer cell lines like HeLa, with IC₅₀ values reported in the nanomolar range.[7][8]

-

Fungicidal Activity: Sydnone derivatives featuring a trifluoromethyl group have shown good fungicidal activity against crop pathogens like Pseudoperonospora cubensis.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on their structure. Key SAR trends can be summarized as follows:

Caption: Key SAR considerations for the scaffold.

-

Position of the TFM Group: The electron-withdrawing nature of the TFM group is a dominant factor. Placing it at positions that enhance the acidity of the hydroxyl group or complement the electronic environment of the target's active site can significantly boost potency.[11]

-

Positional Isomerism: The relative positions of the hydroxyl and trifluoromethyl groups are critical. This dictates the molecule's dipole moment and its ability to form specific hydrogen bonds, directly impacting target binding affinity.

-

Substitution on the Phenyl Ring: Adding further substituents can fine-tune lipophilicity and steric bulk, but the effect is highly context-dependent. For example, while fluorine substitution can be beneficial, in some scaffolds like classical cannabinoids, it has been shown to be detrimental to binding affinity, underscoring the importance of empirical testing.[12]

Data Summary: Representative Biological Activities

| Compound Class | Target/Assay | Reported Activity (IC₅₀) | Reference |

| Trifluoromethyl Thioxanthone Analogues | HeLa Cell Cytotoxicity | 87.8 nM | [7] |

| Trifluoromethyl Thioxanthone Analogues | COX-2 Inhibition | 6.5 - 27.4 nM | [7] |

| 1,5-Diphenyl-3-(4-trifluoromethylphenyl)-2-pyrazoline Derivatives | Lipoxygenase (LOX) Inhibition | 0.68 - 4.45 µM | [9] |

| Trifluoromethyl Sydnone Derivatives | P. cubensis Fungicidal Activity | EC₅₀ = 49 mg/L | [10] |

Mechanism of Action: A Focus on Anti-Inflammatory Pathways

Many trifluoromethylphenyl ethanone derivatives exert their anti-inflammatory effects by inhibiting enzymes in the arachidonic acid (AA) cascade. The diagram below illustrates how these compounds can block the production of pro-inflammatory mediators like leukotrienes by inhibiting the lipoxygenase (LOX) enzyme.

Caption: Inhibition of the LOX pathway in the arachidonic acid cascade.

The hydroxyl group of the compound can form a critical hydrogen bond with the enzyme's active site, while the trifluoromethylphenyl moiety occupies a hydrophobic pocket, leading to potent and often selective inhibition.

Experimental Protocol 2: Lipoxygenase (LOX) Inhibitory Assay

This protocol provides a self-validating system to screen compounds for anti-inflammatory activity by measuring the inhibition of soybean lipoxygenase, a common model for human LOX.[9]

Materials:

-

Soybean lipoxygenase (LOX) enzyme solution

-

Linoleic acid (substrate) solution

-

Borate buffer (pH 9.0)

-

Test compounds (dissolved in DMSO)

-

Indomethacin or other known LOX inhibitor (positive control)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Step-by-Step Procedure:

-

Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the borate buffer. The final concentration of DMSO in the assay wells should be kept below 1% to avoid interference.

-

Assay Setup: In a 96-well plate, add:

-

160 µL of borate buffer

-

20 µL of the test compound solution at various concentrations (or DMSO for the negative control, positive control for reference).

-

20 µL of the LOX enzyme solution.

-

-

Pre-incubation: Mix and incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the linoleic acid substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 234 nm over 5 minutes using a microplate reader. The formation of the product, hydroperoxylinoleic acid, results in an increase in absorbance at this wavelength.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Data Analysis: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Conclusion and Future Perspectives

The hydroxy trifluoromethylphenyl ethanone scaffold is a validated and highly promising platform in drug discovery. Its inherent physicochemical advantages—conferred by the trifluoromethyl group—combined with the versatile binding and synthetic properties of the hydroxy ethanone moiety, have led to the development of potent modulators of various biological targets.[1][3] The diverse activities, ranging from anti-inflammatory to anticancer, highlight the scaffold's adaptability.

Future research should focus on several key areas:

-

Exploring Isomeric Diversity: A systematic evaluation of all positional isomers of the -OH and -CF₃ groups is needed to build more comprehensive SAR models.

-

Chiral Derivatives: The reduction of the ethanone ketone to a chiral hydroxyl group, as seen in intermediates for neuroprotective compounds, opens avenues for stereospecific drugs with improved potency and reduced off-target effects.[13]

-

Mechanism Deconvolution: For compounds with promising in vitro activity, further studies are required to elucidate their precise mechanisms of action and identify specific molecular targets.

By leveraging the foundational principles outlined in this guide, researchers are well-equipped to design and synthesize the next generation of therapeutics based on this powerful and versatile chemical core.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025). Vertex AI Search.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Vertex AI Search.

- Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025). Vertex AI Search.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Vertex AI Search.

- (PDF)

- Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed. (2021). Vertex AI Search.

- Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3 R ,4 S )-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)

- 1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethanone 1144501-67-6 - Guidechem. (n.d.). Vertex AI Search.

- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central. (n.d.). Vertex AI Search.

- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. (n.d.). Vertex AI Search.

- 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - ChemicalBook. (n.d.). Vertex AI Search.

- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. (2021). Vertex AI Search.

- Structure-Activity Relationships of Histamine H1-Receptor Agonists - ResearchG

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.). Vertex AI Search.

- 1-[3,5-bis(trifluoromethyl)

- Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed. (2020). Vertex AI Search.

- Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity. (2021). Vertex AI Search.

- (PDF)

- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - NIH. (n.d.). Vertex AI Search.

- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC - NIH. (n.d.). Vertex AI Search.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. jelsciences.com [jelsciences.com]

- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 6. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives [pubmed.ncbi.nlm.nih.gov]

- 10. Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin in Fluorinated Drug Discovery: A Technical Guide to the Research Applications of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

Foreword: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing parameters such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3), in particular, serves as a critical pharmacophore, enhancing the efficacy and pharmacokinetic profiles of numerous therapeutic agents. Within this context, 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone emerges not merely as another fluorinated compound, but as a pivotal building block—a lynchpin—for the synthesis of a diverse array of molecules with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, chemical versatility, and burgeoning research applications of this key intermediate, offering a technical roadmap for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

This compound, also known as 2'-Hydroxy-4'-(trifluoromethyl)acetophenone, is a solid or semi-solid compound at room temperature.[1] Its molecular structure, featuring a hydroxyl group ortho to the acetyl moiety and a trifluoromethyl group para to the hydroxyl, dictates its reactivity and utility as a synthetic precursor.

| Property | Value | Source |

| Molecular Formula | C9H7F3O2 | [2] |

| Molecular Weight | 204.15 g/mol | [2] |

| CAS Number | 228572-69-8 | [2] |

| Appearance | Yellow oil or solid/semi-solid | [1][3] |

Synthesis Protocol: A Robust Synthetic Route

A common and effective method for the synthesis of this compound involves the reaction of (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene with acetylacetone.[3] This procedure, while providing a reliable route to the target compound, often requires careful optimization to maximize yield.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Cool the suspension to 0 °C using an ice bath. Sequentially add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and 2,4-pentanedione (acetylacetone) dropwise to the cooled suspension.[3] The equimolar addition of these reactants is crucial for driving the reaction towards the desired product.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 4 hours.[3] The elevated temperature facilitates the necessary bond formations and rearrangements.

-

Workup: Cool the reaction mixture to room temperature and partition it between 1N hydrochloric acid (HCl) and ethyl acetate (EtOAc).[3] The acidic quench neutralizes the excess NaH and protonates the phenoxide intermediate.

-

Extraction and Drying: Separate the organic layer, wash it with brine to remove any remaining aqueous-soluble impurities, and dry it over anhydrous sodium sulfate (Na2SO4).[3]

-

Purification: Concentrate the dried organic layer under reduced pressure to obtain a crude oil. Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0 to 10% EtOAc).[3] This purification step is critical for isolating the target compound from unreacted starting materials and byproducts.

Characterization:

The purified this compound can be characterized by various spectroscopic methods. The proton NMR (¹H NMR) spectrum in CDCl₃ typically shows a singlet for the acetyl protons around δ 2.69 ppm, aromatic protons in the range of δ 7.15-7.86 ppm, and a characteristic downfield singlet for the hydroxyl proton around δ 12.29 ppm, indicating strong intramolecular hydrogen bonding.[3]

Core Application: A Versatile Precursor for Biologically Active Molecules

The primary and most significant research application of this compound is its role as a versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and chalcones, which are known to exhibit a wide range of biological activities.[4][5] The strategic placement of the hydroxyl, acetyl, and trifluoromethyl groups provides multiple reactive sites for derivatization.

Synthesis of Fluorinated Chalcones: A Gateway to Diverse Bioactivities

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids that serve as precursors for other flavonoids and are themselves endowed with numerous pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The trifluoromethylphenyl moiety introduced from this compound can significantly enhance these biological activities.

Claisen-Schmidt Condensation for Chalcone Synthesis

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[5]

Detailed Protocol for Chalcone Synthesis:

-

Reactant Preparation: Dissolve this compound and a substituted aromatic aldehyde in ethanol in a reaction vessel.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ethanolic solution of the reactants.[4] The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize the base and precipitate the chalcone product. Collect the solid by filtration, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

The trifluoromethyl group in the resulting chalcones can enhance their lipophilicity, improving cell membrane permeability and potentially leading to increased biological activity.[6]

Precursor to Other Heterocyclic Scaffolds

Beyond chalcones, the reactive nature of this compound makes it a valuable starting material for the synthesis of other heterocyclic systems. The ketone and hydroxyl groups can participate in various cyclization reactions to form pyrazoles, isoxazoles, and other pharmacologically relevant scaffolds.

Potential Biological Activities of Derivatives

While direct biological studies on this compound are limited, the derivatives synthesized from this precursor have shown promising activities in several therapeutic areas.

Anticancer Potential

Trifluoromethylated compounds are of significant interest in oncology.[7] Aurone derivatives synthesized from precursors with a trifluoromethylphenyl moiety have demonstrated potential anticancer activities against various cancer cell lines, including leukemia and colorectal adenocarcinoma.[7] The trifluoromethyl group can enhance the binding affinity of these compounds to their biological targets and improve their metabolic stability, leading to more potent and durable anticancer effects.

Antimicrobial Properties

The trifluoromethyl group is also a key feature in the design of novel antimicrobial agents. Pyrazole derivatives containing a trifluoromethylphenyl group have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[6] These compounds have also demonstrated the ability to prevent and eradicate biofilms, which are a major challenge in the treatment of chronic infections.[6]

| Derivative Class | Target Organism | Observed Activity | Source |

| Pyrazoles | Gram-positive bacteria (e.g., MRSA) | Growth inhibition, biofilm eradication | [6] |

| Chalcones | Various bacteria and fungi | Antimicrobial activity | [5] |

Future Directions and Conclusion

This compound is a compound of significant strategic importance in medicinal chemistry and drug discovery. While its direct biological activity remains to be fully explored, its role as a versatile and valuable synthetic intermediate is well-established. The trifluoromethyl moiety it carries is a powerful tool for modulating the properties of a wide range of molecules.

Future research should focus on:

-

Exploring the direct biological activities of this compound to ascertain if it possesses any intrinsic therapeutic properties.

-

Expanding the library of derivatives synthesized from this precursor to include a wider variety of heterocyclic systems.

-

Investigating the mechanisms of action of the most potent derivatives to better understand the role of the trifluoromethylphenyl group in their biological effects.

-

Applications in materials science , where fluorinated compounds are often used to create materials with unique properties.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one. [Link]

-

SpectraBase. 1-[2-Hydroxy-4,6-bis(trifluoromethyl)phenyl]ethanone - Optional[MS (GC)]. [Link]

-

ResearchGate. Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5036. [Link]

-

Solanke, D. P., et al. (2021). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Creative Research Thoughts, 9(5), e433-e441. [Link]

-

ResearchGate. Synthesis of 2-hydroxy- and 4-hydroxy-substituted chalcones. [Link]

-

MDPI. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Link]

-

National Center for Biotechnology Information. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]

-

ScholarWorks at WMU. Synthesis of Biologically Active Substituted Chalcones. [Link]

-

ResearchGate. Synthesis, Characterization, and Anticancer Effect of Trifluoromethylated Aurone Derivatives. [Link]

-

MDPI. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. [Link]

Sources

- 1. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one | C9H7F3O2 | CID 15446449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Hydroxy-4-trifluoroMethyl-phenyl)-ethanone | 228572-69-8 [chemicalbook.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Trifluoromethyl Ketone Enzyme Inhibitors